molecular formula C14H16O2S B11797832 (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol

(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11797832
M. Wt: 248.34 g/mol
InChI Key: WAOPQBGRVZHFHG-UHFFFAOYSA-N
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Description

(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with an ethylthio group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is typically employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)ketone.

    Reduction: Formation of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylthio)phenyl)methanol
  • (4-(Methylthio)benzyl alcohol

Uniqueness

(4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The ethylthio group also provides additional reactivity compared to similar compounds with methylthio groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

(4-ethylsulfanyl-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C14H16O2S/c1-3-17-13-9-12(16-10(13)2)14(15)11-7-5-4-6-8-11/h4-9,14-15H,3H2,1-2H3

InChI Key

WAOPQBGRVZHFHG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(OC(=C1)C(C2=CC=CC=C2)O)C

Origin of Product

United States

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